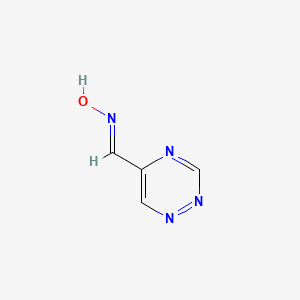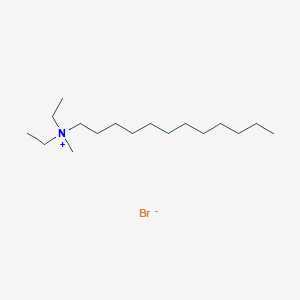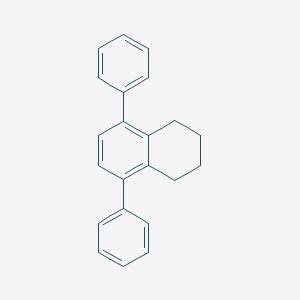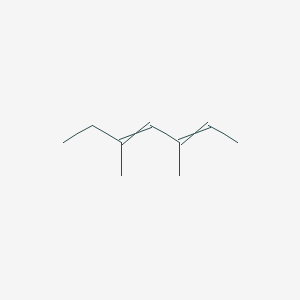
3,5-Dimethylhepta-2,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethylhepta-2,4-diene is an organic compound with the molecular formula C₉H₁₆. It is a conjugated diene, meaning it contains two double bonds separated by a single bond, which allows for resonance stabilization. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylhepta-2,4-diene can be achieved through various methods. One common approach involves the alkylation of a suitable diene precursor. For example, the reaction of 3,5-dimethyl-1,5-hexadiene with a strong base such as sodium hydride, followed by the addition of an alkyl halide, can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. Catalysts and optimized reaction conditions are often employed to enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethylhepta-2,4-diene undergoes various chemical reactions, including:
Electrophilic Addition: This compound can react with electrophiles such as hydrogen halides (e.g., HBr) to form addition products.
Diels-Alder Reaction: As a conjugated diene, it can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Common Reagents and Conditions
Hydrogen Halides (e.g., HBr): Used in electrophilic addition reactions.
Oxidizing Agents (e.g., m-CPBA, OsO₄): Used in oxidation reactions.
Dienophiles (e.g., maleic anhydride): Used in Diels-Alder reactions.
Major Products
Addition Products: Formed from electrophilic addition reactions.
Epoxides and Diols: Formed from oxidation reactions.
Cyclohexene Derivatives: Formed from Diels-Alder reactions.
Aplicaciones Científicas De Investigación
3,5-Dimethylhepta-2,4-diene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: Its derivatives are studied for potential use in polymer and material science.
Biological Studies: It serves as a model compound for studying the behavior of conjugated dienes in biological systems.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethylhepta-2,4-diene in chemical reactions involves the interaction of its conjugated double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds react with electrophiles to form carbocation intermediates, which then lead to the formation of addition products . In Diels-Alder reactions, the conjugated diene interacts with a dienophile to form a cyclohexene derivative through a concerted mechanism involving the overlap of molecular orbitals .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiene: Another conjugated diene with similar reactivity but a simpler structure.
2,4-Hexadiene: A conjugated diene with a similar carbon chain length but different substitution pattern.
Isoprene (2-Methyl-1,3-butadiene): A naturally occurring conjugated diene with applications in polymer synthesis.
Uniqueness
3,5-Dimethylhepta-2,4-diene is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. Its structure allows for unique interactions in Diels-Alder reactions and other synthetic applications .
Propiedades
Número CAS |
101935-28-8 |
|---|---|
Fórmula molecular |
C9H16 |
Peso molecular |
124.22 g/mol |
Nombre IUPAC |
3,5-dimethylhepta-2,4-diene |
InChI |
InChI=1S/C9H16/c1-5-8(3)7-9(4)6-2/h5,7H,6H2,1-4H3 |
Clave InChI |
UCZAREQHYMBQOS-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CC(=CC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


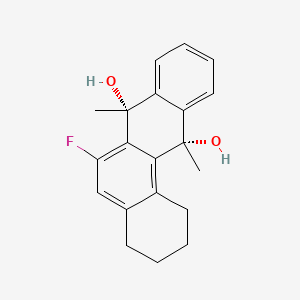

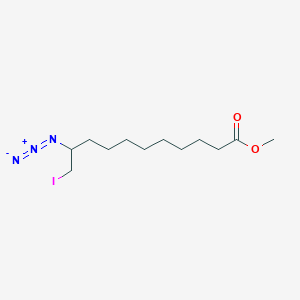
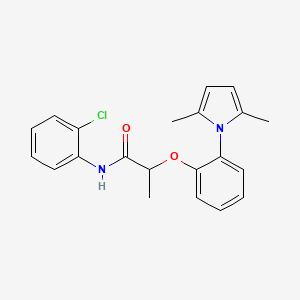
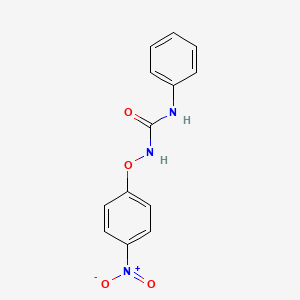
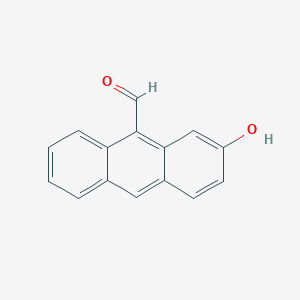
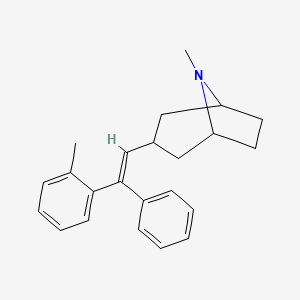
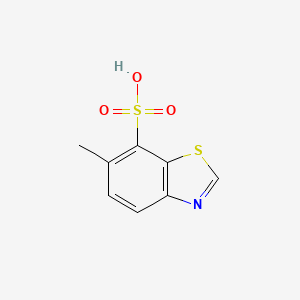
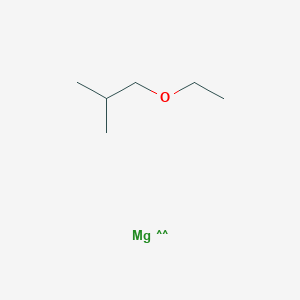
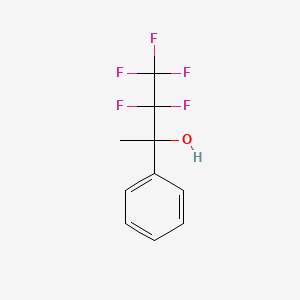
silane](/img/structure/B14344715.png)
